Nolinium

説明

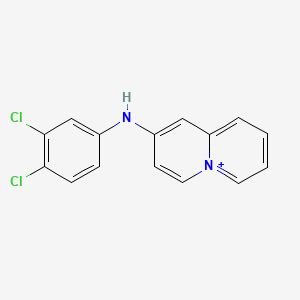

Structure

3D Structure

特性

CAS番号 |

730233-46-2 |

|---|---|

分子式 |

C15H11Cl2N2+ |

分子量 |

290.2 g/mol |

IUPAC名 |

N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine |

InChI |

InChI=1S/C15H10Cl2N2/c16-14-5-4-11(10-15(14)17)18-12-6-8-19-7-2-1-3-13(19)9-12/h1-10H/p+1 |

InChIキー |

MTFYFZDTISVQRR-UHFFFAOYSA-O |

正規SMILES |

C1=CC=[N+]2C=CC(=CC2=C1)NC3=CC(=C(C=C3)Cl)Cl |

製品の起源 |

United States |

Theoretical Foundations and Historical Perspectives of Nolinium

Conceptual Genesis of Nolinium and Related Chemical Scaffolds

The conceptualization of this compound is rooted in the extensive study of heterocyclic aromatic compounds, particularly those containing the quinoline (B57606) and quinolizinium (B1208727) scaffolds. These core structures are recognized for their versatile biological activities and have served as foundational templates in drug discovery. nih.gov

The quinoline scaffold, a fusion of a benzene (B151609) and pyridine (B92270) ring, is a well-established "privileged scaffold" in medicinal chemistry. nih.gov Its derivatives have demonstrated a wide array of biological effects, including anticancer and antimicrobial activities. nih.gov The synthetic versatility of quinoline allows for the creation of a large number of structurally diverse derivatives, which has facilitated the exploration of their therapeutic potential. nih.gov

Analogous structures, such as bis-quithis compound and bis-isoquithis compound compounds, have also been investigated for their biological properties, for instance, as acetylcholine (B1216132) esterase inhibitors. researchgate.net The study of such compounds provides a theoretical basis for the design of new molecules like this compound, where specific substitutions on the core scaffold are intended to elicit desired biological responses. The N-imino(iso)quithis compound ylides represent another class of related precursors that are utilized in the synthesis of complex heterocyclic systems through cycloaddition reactions. acs.org

The synthetic strategies for compounds based on quinoline and related scaffolds have evolved significantly. Classical approaches often involve [3+2] cycloaddition reactions of N-iminoisoquithis compound ylides with alkenes or alkynes to construct fused heterocyclic systems. acs.org More recent advancements have focused on expanding the scope of these reactions by utilizing alternative substrates. For example, light-mediated approaches have been developed that employ saturated amines, which can be oxidized in situ to generate enamines that then participate in cycloaddition reactions. acs.org This demonstrates a shift towards milder reaction conditions and greater functional group tolerance. acs.org The overarching philosophy is to develop efficient and flexible synthetic routes that allow for the systematic modification of the core scaffold to explore structure-activity relationships.

Early Postulations Regarding this compound's Potential Biological Modulatory Capacity

Early investigations into this compound bromide identified it as a compound with potential therapeutic applications. It was characterized as a non-anticholinergic agent that inhibits gastric acid secretion and acts as a gastrointestinal tract antispasmodic. ebm-journal.org These initial findings suggested that this compound bromide could modulate key physiological processes.

Detailed research has shown that this compound bromide inhibits contractions of various smooth muscles. ebm-journal.org For instance, it has been demonstrated to inhibit electrically induced contractions of the rabbit ileum and nicotine-induced contractions of the rat ileum in vitro. ebm-journal.org In vivo studies in dogs showed that it antagonized colonic contractions induced by various stimuli, including acetylcholine, histamine, and serotonin. ebm-journal.org Furthermore, it was found to inhibit contractions of vascular smooth muscle, indicating a broader muscle relaxant profile. ebm-journal.org The mechanism of its gastric antisecretory action was partly attributed to the inhibition of gastric adenylate cyclase and the gastric proton-transport ATPase. ebm-journal.org

Methodological Advancements Facilitating this compound Study

The study of this compound and related compounds has been facilitated by advancements in various scientific methodologies. The ability to perform quantitative structure-activity relationship (QSAR) modeling, for example, allows for the computational prediction of the biological activities of compounds like bis-quithis compound and bis-isoquithis compound derivatives based on their molecular structure. researchgate.net This aids in the rational design of new, potentially more effective therapeutic agents. researchgate.net

Advances in synthetic organic chemistry, such as the development of novel light-mediated cycloaddition reactions, have provided more efficient and versatile methods for synthesizing complex heterocyclic compounds related to this compound. acs.org These methods often feature operational simplicity and mild reaction conditions, which are advantageous for creating libraries of derivatives for biological screening. acs.org Furthermore, mechanistic studies employing techniques like UV-vis analysis have been crucial in understanding the underlying reaction pathways, enabling further optimization of synthetic protocols. acs.org

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | N-(3,4-dichlorophenyl)quinolizin-5-ium-2-amine nih.gov |

| Molecular Formula | C15H11Cl2N2+ nih.gov |

| CAS Number | 730233-46-2 nih.gov |

Table 2: Investigated Biological Activities of this compound Bromide

| Biological System | Effect | Agonists/Conditions |

|---|---|---|

| Gastric Acid Secretion | Inhibition ebm-journal.org | Not specified |

| Gastrointestinal Smooth Muscle | Inhibition of contraction (antispasmodic) ebm-journal.org | Electrical induction, Nicotine, Acetylcholine, Histamine, Serotonin ebm-journal.org |

Advanced Synthetic Methodologies for Nolinium and Its Analogs

Design and Development of De Novo Nolinium Synthetic Pathways

The design of synthetic pathways for complex heterocyclic systems like this compound involves strategic planning to assemble the core structure and introduce necessary substituents. This often necessitates multi-step approaches, carefully orchestrated to achieve efficiency and selectivity.

Stereoselective and Enantioselective this compound Synthesis

Controlling the stereochemistry of a molecule is crucial, particularly for compounds with potential biological activity, as different stereoisomers can exhibit different properties. Stereoselective synthesis aims to produce a specific stereoisomer (diastereomer or enantiomer) in preference to others. Enantioselective synthesis, a subset of stereoselective synthesis, focuses on the preferential formation of one enantiomer. Achieving stereoselectivity often involves the use of chiral reagents, catalysts, or auxiliaries, or by utilizing chiral starting materials (chiral pool synthesis). wikipedia.orgethz.ch While the provided information discusses stereoselective and enantioselective approaches in the synthesis of various organic compounds, including other nitrogen heterocycles and cage frameworks, specific methodologies for achieving stereocontrol in this compound synthesis were not detailed. liv.ac.ukresearchgate.netresearchgate.netresearchgate.netnih.govrsc.orgnih.gov

Catalytic Approaches in this compound Synthesis (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis plays a vital role in modern organic synthesis by accelerating reactions, improving selectivity, and often allowing for milder reaction conditions. Both organocatalysis (using small organic molecules as catalysts) and transition metal catalysis (employing transition metals or their complexes) are powerful tools for constructing complex molecules. Transition metal catalysis, particularly involving metals like palladium, nickel, and copper, is widely used in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds, which could be relevant in assembling the this compound structure or introducing substituents. youtube.comresearchgate.netnumberanalytics.comnih.gov Organocatalysis has also emerged as a significant area, enabling various transformations with high levels of stereocontrol. researchgate.netnih.gov Although the general importance and applications of these catalytic approaches in synthesizing heterocycles are highlighted in the literature, specific examples of their use in the synthesis of this compound were not found in the consulted sources. researchgate.netsci-hub.seacs.orgmmsl.czsnnu.edu.cnresearchgate.net

Photochemical and Electrochemical Methods for this compound Derivatization

Photochemical and electrochemical methods offer alternative strategies for organic synthesis and derivatization, often providing unique reactivity profiles. Photochemistry utilizes light energy to drive reactions, while electrochemistry employs electrical energy to induce chemical transformations through electron transfer. These methods can be particularly useful for generating reactive intermediates or enabling reactions that are difficult to achieve through conventional thermal methods. umich.eduyoutube.com While the consulted literature mentions the application of photochemical and electrochemical techniques in the synthesis and derivatization of various organic molecules, including some heterocyclic systems and dyes, specific applications for the derivatization of this compound were not described. theiet.orgresearchgate.netresearchgate.netresearchgate.netelectrochemsci.orgrsc.orgyoutube.com

Green Chemistry Principles in this compound Synthesis Optimization

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. gctlc.org Applying these principles to the synthesis of compounds like this compound is important for developing more sustainable and environmentally friendly processes.

Solvent-Free and Aqueous Medium Synthesis of this compound

Minimizing or replacing traditional organic solvents with more environmentally benign alternatives, such as conducting reactions without a solvent (solvent-free) or in water (aqueous medium), is a key aspect of green chemistry. researchgate.netgctlc.org Solvent-free reactions can increase reaction rates and simplify workup, while using water as a solvent is advantageous due to its availability, low cost, and non-toxicity. researchgate.net Research has explored solvent-free and aqueous conditions for the synthesis of various organic compounds, including some dyes and heterocycles. researchgate.netresearchgate.netresearchgate.net However, specific studies detailing the solvent-free or aqueous medium synthesis of this compound were not found in the consulted public literature.

Atom Economy and Waste Minimization in this compound Production

Minimizing waste in this compound production involves selecting synthetic pathways that avoid the use of hazardous reagents and solvents, and that produce benign or recyclable byproducts. This can include the development of catalytic processes that reduce the need for stoichiometric reagents, or the use of reactions that proceed with high conversion and selectivity, thereby simplifying purification and reducing waste from unreacted starting materials or unwanted side products. While specific detailed research findings on the atom economy and waste minimization for this compound production are not extensively documented in the provided sources, the principles of green chemistry, which emphasize these aspects, are broadly applicable to the synthesis of complex organic molecules.

Sustainable Reagent and Catalyst Selection for this compound Pathways

The selection of sustainable reagents and catalysts is paramount for developing environmentally benign synthetic routes to this compound and its analogs. Sustainable reagents are those that are less toxic, derived from renewable resources, and easily recyclable or degradable. Catalysts play a crucial role in modern synthesis by accelerating reactions and often improving selectivity, frequently allowing for milder reaction conditions and reduced energy consumption.

For compounds containing a quinolizinium (B1208727) moiety like this compound, synthetic approaches often involve cyclization and functionalization reactions. The use of transition metal catalysts or organocatalysts can facilitate these transformations with high efficiency and reduced waste compared to traditional stoichiometric methods. For instance, phosphoryl chloride (POCl₃) has been mentioned in the context of quaternization reactions analogous to those potentially involved in this compound synthesis. While effective, evaluating the sustainability profile of such reagents and exploring greener alternatives is an ongoing area of research in process chemistry. The development of solvent-free or minimal-solvent reactions, as demonstrated in the microwave synthesis of related quithis compound salts, represents a significant step towards more sustainable processes. researchgate.netresearchgate.net The use of recyclable catalyst systems and the development of processes that utilize renewable feedstocks are key objectives in the sustainable synthesis of complex organic molecules.

Scale-Up and Process Chemistry Considerations for this compound Production

Scaling up the synthesis of this compound from laboratory-scale to production levels requires careful consideration of process chemistry principles to ensure safety, efficiency, consistency, and cost-effectiveness. Process chemistry focuses on the development and optimization of chemical processes for manufacturing. For this compound, this involves evaluating reaction parameters such as temperature, pressure, concentration, and reaction time on a larger scale, as well as addressing issues related to heat transfer, mixing, and mass transport that become more significant in larger reactors.

Key considerations for this compound scale-up include identifying and mitigating potential hazards associated with reagents and reaction conditions, optimizing the reaction sequence to maximize yield and purity while minimizing steps and processing, and developing robust and reproducible procedures. The potential for scale-up has been demonstrated for related quithis compound and pyridinium (B92312) salts, suggesting that with appropriate optimization, this compound synthesis can also be scaled. rsc.orgacs.org Successful scale-up often requires a thorough understanding of reaction kinetics and thermodynamics, as well as the physical properties of intermediates and the final product.

Flow Chemistry and Continuous Processing for this compound Synthesis

Flow chemistry and continuous processing offer potential advantages for the synthesis of this compound, particularly for reactions that are fast, exothermic, or involve hazardous intermediates. In contrast to traditional batch processing, where reactants are added to a single vessel and processed in discrete batches, flow chemistry involves pumping reactants through a continuous reactor system. This allows for precise control over reaction parameters, improved heat transfer, and enhanced safety.

For this compound synthesis, flow chemistry could potentially be applied to key steps such as quaternization or coupling reactions. Continuous processing can lead to increased productivity, smaller reactor volumes, and easier automation. While specific applications of flow chemistry to this compound synthesis are not detailed in the provided literature, the principles are well-established in the synthesis of various active pharmaceutical ingredients and fine chemicals with complex structures, making it a relevant area for future exploration in this compound process development.

Crystallization and Purification Methodologies for this compound Intermediates and Final Product

Efficient crystallization and purification methodologies are essential for isolating this compound and its intermediates in high purity, which is critical for ensuring the quality and efficacy of the final product. Purification methods must effectively remove unreacted starting materials, byproducts, and impurities formed during the synthesis.

Recrystallization is a common purification technique that relies on the differential solubility of the target compound and impurities in a chosen solvent or solvent mixture. For this compound bromide, recrystallization in anhydrous solvents followed by validation using thermogravimetric analysis (TGA) to ensure the removal of residual solvents has been mentioned as a post-synthesis purification method. Other purification techniques relevant to organic synthesis include chromatography (e.g., column chromatography, HPLC), distillation, and extraction. The choice of purification method depends on the physical and chemical properties of this compound and its impurities. HPLC has been successfully used for the analysis and distinction of related quithis compound and isoquithis compound salts, indicating its potential for analyzing and purifying this compound. mmsl.czmmsl.cz Developing efficient and scalable purification methods is a critical aspect of this compound process chemistry.

Combinatorial and Parallel Synthesis of this compound Analogs

Combinatorial and parallel synthesis approaches are powerful tools for generating libraries of this compound analogs, enabling the rapid exploration of structure-activity relationships and the identification of compounds with desirable properties. Combinatorial synthesis involves the creation of large libraries of structurally related compounds by varying building blocks and reaction conditions. Parallel synthesis, a related approach, involves the simultaneous synthesis of a smaller set of discrete compounds.

Given the quinolizinium core of this compound, combinatorial strategies could involve synthesizing libraries by varying substituents on the quinolizinium ring system or the attached phenyl group. The use of pyridinium and quithis compound moieties as building blocks in combinatorial libraries for generating diverse bioimaging probes highlights the applicability of this approach to this class of compounds. umich.eduumich.edu These methodologies allow for the rapid generation and screening of numerous this compound derivatives, accelerating the discovery and optimization process.

Library Design and Construction for this compound Derivatives

The design of a combinatorial or parallel synthesis library of this compound derivatives requires careful planning to ensure structural diversity and relevance to the desired properties. Library design involves selecting appropriate building blocks (e.g., substituted anilines, quinolizinium precursors) and reaction sequences that allow for the systematic variation of substituents at different positions of the this compound structure.

Diversity can be introduced by varying the nature and position of halogens or other functional groups on the phenyl ring, or by modifying the quinolizinium core itself. The construction of such libraries can utilize solid-phase synthesis or solution-phase parallel synthesis techniques. The principles demonstrated in the construction of libraries using related quithis compound and pyridinium building blocks, where different aldehyde and pyridinium/quithis compound blocks were combined, provide a framework for designing this compound analog libraries. umich.eduumich.edu High-throughput synthesis and screening methods are often employed in conjunction with combinatorial and parallel synthesis to efficiently evaluate the properties of the synthesized this compound analogs.

High-Throughput Synthesis Platforms for this compound Scaffold Exploration

High-throughput synthesis (HTS) platforms are increasingly employed in chemical research to rapidly generate libraries of compounds, enabling accelerated exploration of chemical space and identification of promising structures fortunepublish.commt.comasynt.com. For a scaffold like this compound, HTS platforms could be invaluable for synthesizing a diverse array of analogs by systematically varying substituents on the quinolizinium core or the phenylamine group.

Parallel synthesis is a core technique in HTS, involving the simultaneous execution of multiple reactions in separate reaction vessels or on an array mt.comasynt.comslideshare.netasynt.com. This allows for the rapid synthesis of compound libraries where each member can have a defined structural variation asynt.comslideshare.net. Solid-phase synthesis, where one reactant is immobilized on a solid support, is often coupled with parallel synthesis to facilitate purification and handling of large numbers of compounds fortunepublish.comslideshare.netnih.gov. Solution-phase parallel synthesis is also utilized, offering advantages in reaction monitoring and scalability fortunepublish.com.

Automated synthesis systems, utilizing robotic equipment, further enhance the throughput and reproducibility of parallel synthesis wikipedia.org. These platforms can automate tasks such as reagent dispensing, reaction monitoring, and work-up procedures, significantly reducing manual effort and increasing efficiency wikipedia.orgnih.gov. The integration of artificial intelligence (AI) and machine learning (ML) is also emerging in synthesis planning and automation, potentially accelerating the design and execution of synthetic routes osti.govmoleculemaker.org.

For this compound scaffold exploration, a high-throughput platform could involve:

Automated weighing and dispensing of different substituted anilines and appropriate quinolizinium precursors or intermediates.

Parallel reaction vessels allowing simultaneous coupling reactions under optimized conditions (e.g., varying catalysts, solvents, temperatures).

Automated work-up and purification procedures, potentially using techniques like parallel chromatography or solid-supported scavenging reagents.

Integration with analytical techniques for rapid characterization of synthesized compounds (e.g., high-throughput mass spectrometry or HPLC) sciengine.commmsl.cz.

Such platforms would enable the creation of diverse this compound analog libraries, facilitating structure-activity relationship studies and the identification of compounds with desired properties. The efficiency gained from high-throughput methodologies allows for the exploration of a much larger chemical space compared to traditional one-at-a-time synthesis.

While specific data tables detailing high-throughput synthesis yields or conditions for this compound analogs were not found in the search results, the principles and technologies of HTS are well-established and applicable to the synthesis of complex heterocyclic scaffolds like this compound. The development and application of such platforms would be a logical step in the comprehensive study and optimization of this compound-based compounds.

Illustrative Data Table (Hypothetical based on general HTS principles):

Below is a hypothetical table illustrating the type of data that might be generated from a parallel synthesis effort exploring this compound analogs with variations on the dichlorophenyl substituent.

| Analog ID | R1 (Position 3) | R2 (Position 4) | Coupling Method | Catalyst | Yield (%) | Purity (%) |

| This compound | Cl | Cl | Buchwald-Hartwig | Pd(OAc)2 | XX | >95 |

| Analog A | H | Cl | Buchwald-Hartwig | Pd(OAc)2 | YY | >90 |

| Analog B | Cl | H | Buchwald-Hartwig | Pd(OAc)2 | ZZ | >92 |

| Analog C | CH3 | Cl | Buchwald-Hartwig | Pd(OAc)2 | WW | >91 |

| Analog D | Cl | CF3 | Buchwald-Hartwig | Pd(OAc)2 | VV | >94 |

This type of data, generated rapidly across numerous analogs, allows researchers to quickly assess the success of synthetic routes for different structural variations and prioritize compounds for further investigation.

Computational and Theoretical Studies of Nolinium

Quantum Chemical Investigations of Nolinium's Electronic and Molecular Structure

Quantum chemical methods, rooted in solving the electronic Schrödinger equation, are essential for understanding the electronic distribution, bonding, and molecular structure of this compound. These approaches provide a detailed picture of how electrons are arranged within the molecule, which in turn dictates its chemical reactivity and physical properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure of a system based on its electron density. DFT calculations can be employed to investigate the potential reactivity of this compound by analyzing parameters such as frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reaction pathways. Studies on related quithis compound compounds have utilized DFT to understand reaction mechanisms, such as the formation of pyridinium (B92312) ylides in this compound salts liv.ac.uk. Furthermore, DFT has been applied to investigate the electron-withdrawing strength of quithis compound-based chromophores, correlating electronic structure with properties like optical nonlinearity uantwerpen.be. DFT calculations, sometimes combined with empirical dispersion corrections (e.g., using functionals like M06-2X), are also used to study non-covalent interactions, which are crucial for understanding how this compound might interact with other molecules or surfaces researchgate.net.

Ab initio methods, derived directly from quantum mechanics without empirical parameters, are used to calculate the electronic states of molecules. For this compound, these methods can provide detailed information about the ground electronic state and various excited states. Understanding excited states is particularly relevant if this compound exhibits photophysical properties. Studies on related fused-ring heterocyclic compounds have utilized ab initio methods (such as calculations at the 3-21G level of theory with ZINDO/S) to determine the electronic distributions of ground and excited states, revealing features like highly polarizable conjugated systems and internal charge transfer upon excitation rsc.org. Ab initio calculations can also be used to study the electronic states and spin dynamics in complex systems containing organic molecules researchgate.net. While specific ab initio studies solely focused on this compound's excited states were not prominently found, the application of these methods to similar chromophoric systems suggests their potential for elucidating this compound's photophysical behavior.

Conformational analysis explores the various spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds. Quantum mechanical methods can be used to calculate the energies of different conformers and the energy barriers between them, providing insights into the molecule's flexibility and preferred shapes. For molecules like this compound, which contains flexible linkages, conformational analysis is important for understanding its behavior in different environments and its ability to bind to specific targets. While direct quantum mechanics-based conformational analysis specifically for this compound was not detailed in the search results, studies involving molecular modeling techniques, including simulated annealing and Rietveld refinement, have been used to determine the location and conformations of organic guests, including "this compound," within inorganic host materials based on experimental data stefsmeets.nl. This highlights the relevance of determining this compound's conformation in confined environments.

Molecular Dynamics (MD) Simulations of this compound

Molecular Dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by solving Newton's equations of motion for each atom. This allows researchers to study the dynamic behavior of molecules, including their movements, interactions with the environment, and conformational changes over time.

MD simulations are valuable for studying the behavior of this compound in different solvent environments, such as water or organic solvents, and potentially in more complex environments like biological membranes. Simulations can reveal how solvent molecules interact with this compound, affecting its solvation, diffusion, and conformational dynamics. Studies on related quithis compound compounds in aqueous solution using first-principles molecular dynamics simulations have investigated phenomena like proton transfer dynamics and the influence of solvation structure on reaction rates fu-berlin.de, uni-halle.de. These studies demonstrate the capability of MD simulations to capture the dynamic interactions between quithis compound-like molecules and solvent. While specific MD simulations of this compound in membrane environments were not found in the search results, MD is a standard technique for studying the behavior of molecules, particularly those with some lipophilicity, within lipid bilayers.

Understanding how this compound interacts with biological macromolecules like proteins and nucleic acids is crucial for assessing its potential biological activity. MD simulations can provide dynamic insights into the binding poses, stability of complexes, and the nature of interactions (e.g., hydrogen bonding, hydrophobic interactions, electrostatic interactions) between this compound and its targets. A virtual screening study investigating potential inhibitors for the SARS-CoV-2 TMPRSS2 protein included this compound bromide among the tested compounds. This study utilized molecular docking followed by short (10 ns) all-atom MD simulations to evaluate the stability of the protein-ligand complexes and calculate average binding free energies using methods like MM/GBSA nih.gov, researchgate.net. These simulations provide specific data on the predicted interaction dynamics of this compound with a protein target.

While extensive MD simulation data for this compound's interaction with a wide range of proteins or with nucleic acids was not found, MD simulations are commonly employed to study the interactions of small molecules, including cationic dyes and drug candidates, with DNA and RNA to understand binding modes, intercalation, and groove binding rsc.org, researchgate.net, researchgate.net. Given this compound's structure and positive charge, MD simulations could be used to explore potential interactions with negatively charged nucleic acid backbones.

Computational Study Findings for this compound Bromide and TMPRSS2 Interaction

A virtual screening study involving this compound bromide and the SARS-CoV-2 TMPRSS2 protein utilized computational methods to assess potential interactions. The study involved molecular docking to predict initial binding poses, followed by molecular dynamics simulations to evaluate the stability of the docked complexes. Binding free energies were calculated to quantify the strength of the interaction.

| Compound | Docking Score (kcal/mol) | Average MM/GBSA Binding Free Energy (kcal/mol) (10 ns MD) |

| This compound bromide | -6.962 nih.gov, researchgate.net | -51.067 nih.gov, researchgate.net |

Note: These values are based on a specific virtual screening study against the TMPRSS2 protein and may vary depending on the computational methods and parameters used.

These results suggest a predicted binding affinity of this compound bromide for the TMPRSS2 protein based on computational modeling.

Enhanced Sampling Methods for this compound Conformational Space Exploration

Understanding the conformational landscape of a molecule like this compound is essential because its biological activity can be highly dependent on its three-dimensional structure and flexibility wolfram.com. Enhanced sampling methods are a suite of computational techniques designed to overcome the limitations of conventional molecular dynamics (MD) simulations in fully exploring the various possible conformations of a molecule within a reasonable timescale biophysics.semdpi.comnih.govnih.gov.

These methods, such as metadynamics, steered MD, or adaptive sampling, apply biases or forces to the system to encourage transitions between different energy basins representing distinct conformations biophysics.semdpi.comnih.govnih.gov. By accelerating the sampling of rare events, enhanced sampling can reveal low-energy conformations and the energy barriers between them, providing a more complete picture of this compound's flexibility in different environments (e.g., in solution or bound to a protein). While specific detailed studies on this compound using enhanced sampling for conformational analysis were not found in the provided search results, these methods are generally applicable to complex organic molecules to understand their dynamic behavior and identify biologically relevant conformers biophysics.semdpi.comnih.govnih.gov.

In Silico Prediction of this compound's Biological Interactions

Computational methods are widely used to predict how small molecules like this compound might interact with biological targets, such as proteins or nucleic acids. These predictions can help prioritize potential targets for experimental validation and provide insights into the molecular mechanisms of action mdpi.commdpi.comnih.govplos.orgresearchgate.netnih.gov.

Molecular Docking and Scoring for this compound-Target Identification

Molecular docking is a widely used technique to predict the binding orientation (pose) and binding affinity of a small molecule (ligand) to a target protein mdpi.commdpi.comnih.govresearchgate.net. By computationally placing this compound into the active site or binding pocket of a target, docking algorithms explore various possible binding poses and score them based on how well they fit and interact with the target's residues mdpi.commdpi.comnih.govresearchgate.net. The scoring function estimates the strength of the interaction, providing an indication of the likelihood and stability of the complex mdpi.comnih.govresearchgate.net.

Molecular docking can be used in a target identification approach (also known as reverse docking or target fishing) where a ligand's structure is docked against a database of potential protein targets to find those with the highest predicted affinity mdpi.comnih.govnih.gov. One study mentioned this compound bromide being used in a virtual drug repurposing study against the SARS-CoV-2 TMPRSS2 target, where molecular docking was employed to assess its binding affinity mdpi.com. The study reported a docking score for this compound bromide, indicating its potential interaction with TMPRSS2 mdpi.com. While detailed data tables of docking scores for a wide range of potential targets for this compound were not found, this method is fundamental in predicting and understanding the initial binding events between this compound and biological macromolecules.

Table 1: Illustrative Molecular Docking Results for this compound (Hypothetical Data)

| Target Protein | Predicted Binding Affinity (kcal/mol) | Putative Binding Site | Key Interacting Residues |

| Target A | -8.5 | Active Site 1 | Arg, Tyr, Leu |

| Target B | -7.1 | Allosteric Site | Glu, Phe, Val |

| Target C | -6.0 | Interface | Asp, Lys |

Pharmacophore Modeling and Virtual Screening for this compound-like Ligands

Pharmacophore modeling involves creating an abstract representation of the essential steric and electronic features that a set of ligands must possess to bind to a specific biological target mdpi.comrsc.orgsimulations-plus.commedsci.orgnih.gov. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions mdpi.comsimulations-plus.com. A pharmacophore model derived from this compound or known this compound-interacting molecules can be used as a 3D query to virtually screen large databases of chemical compounds mdpi.comrsc.orgsimulations-plus.commedsci.orgnih.gov.

Virtual screening using pharmacophore models allows for the rapid identification of potential new ligands that share similar interaction profiles with the target as this compound, even if they have different chemical scaffolds mdpi.comrsc.orgsimulations-plus.commedsci.orgnih.govbakerlab.org. This ligand-based approach is particularly useful when the 3D structure of the biological target is unknown or when searching for molecules with a similar mechanism of action to this compound bakerlab.org. While the search results discuss pharmacophore modeling and virtual screening in general and for other compound classes mdpi.comrsc.orgsimulations-plus.commedsci.orgnih.govbakerlab.org, specific studies detailing the pharmacophore features of this compound or virtual screening campaigns to find this compound-like ligands were not explicitly found.

Table 2: Illustrative Pharmacophore Features for this compound (Hypothetical Data)

| Feature Type | Description | Spatial Location (Å) |

| Hydrophobic | Aromatic ring system | (X1, Y1, Z1) |

| H-Bond Acceptor | Nitrogen atom | (X2, Y2, Z2) |

| Aromatic Ring | Quinolizinium (B1208727) core | (X3, Y3, Z3) |

| Hydrophobic | Dichlorophenyl group | (X4, Y4, Z4) |

Chemoinformatics and QSAR (Quantitative Structure-Activity Relationship) for this compound Analogs

By analyzing a series of this compound derivatives with known activities, QSAR models can identify key molecular descriptors (e.g., lipophilicity, molecular weight, electronic properties) that are statistically related to the observed biological response nih.govmdpi.comnih.govresearchgate.netnih.govrsc.orgiaees.org. These models can then be used to predict the activity of new, untested this compound analogs, guiding the synthesis and experimental testing of the most promising candidates nih.govmdpi.com. While QSAR studies on quithis compound or isoquithis compound compounds were mentioned nih.gov, detailed QSAR analyses specifically focused on a series of this compound analogs were not found in the provided snippets.

Table 3: Illustrative QSAR Model for this compound Analogs (Hypothetical Data)

| Molecular Descriptor | Coefficient | Statistical Significance (p-value) |

| LogP (Lipophilicity) | 0.55 | < 0.01 |

| Molecular Weight | -0.21 | < 0.05 |

| Number of Aromatic Rings | 0.80 | < 0.001 |

R² = 0.78, Q² = 0.65

Network Pharmacology Approaches to this compound's System-Level Interactions

Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases within biological networks mdpi.complos.orgfrontiersin.orgresearchgate.netnih.govbiorxiv.org. Instead of focusing on a single drug-target interaction, network pharmacology considers the interconnectedness of biological systems and how a drug might modulate multiple targets and pathways mdpi.complos.orgfrontiersin.orgresearchgate.netnih.govbiorxiv.org.

Applying network pharmacology to this compound would involve constructing networks that include this compound, its known or predicted protein targets, and the biological pathways and diseases associated with these targets mdpi.complos.orgfrontiersin.orgresearchgate.netnih.govbiorxiv.org. This can help to understand the pleiotropic effects of this compound, identify potential off-targets that might be responsible for side effects, and uncover new therapeutic opportunities by identifying how this compound's modulation of multiple nodes in a network might impact a disease state mdpi.complos.orgfrontiersin.orgresearchgate.netnih.govbiorxiv.org. While network pharmacology was mentioned in the context of other compounds and its general application described mdpi.complos.orgfrontiersin.orgresearchgate.netnih.govbiorxiv.org, specific network pharmacology studies centered on this compound were not found in the search results.

Table 4: Illustrative this compound-Associated Network (Hypothetical Data)

| Node Type | Node Name | Connection Type | Connected Node Name |

| Compound | This compound | Binds To | Target A |

| Compound | This compound | Modulates | Pathway X |

| Target | Target A | Involved In | Pathway X |

| Target | Target A | Associated With | Disease Y |

| Pathway | Pathway X | Associated With | Disease Y |

De Novo Computational Design and Optimization of this compound Derivatives

De novo computational design approaches aim to design novel molecules with desired properties from scratch, rather than modifying existing structures wolfram.combakerlab.orgnih.govresearchgate.net. In the context of this compound, de novo design could be used to generate entirely new chemical entities that retain the core structural or functional characteristics of this compound while potentially having improved potency, selectivity, or pharmacokinetic properties.

These methods often involve algorithms that build molecules atom by atom or fragment by fragment within a defined binding site or based on desired molecular properties wolfram.combakerlab.orgnih.govresearchgate.net. Optimization techniques are then applied to refine the generated structures and predict their binding affinity and other relevant properties bakerlab.orgnih.gov. While the search results mention de novo design in the context of protein design or designing molecules based on docking results wolfram.comnih.govbakerlab.orgnih.govresearchgate.net, specific instances of de novo computational design focused on generating novel this compound derivatives were not explicitly detailed. However, given the potential of this compound as a lead compound justia.com, de novo design represents a powerful approach for discovering next-generation molecules based on its structural scaffold.

Table 5: Illustrative De Novo Designed this compound Derivatives (Hypothetical Data)

| Derivative ID | Structural Modification | Predicted Property 1 | Predicted Property 2 |

| This compound-D1 | Substitution at R1 | Value A | Value X |

| This compound-D2 | Ring expansion | Value B | Value Y |

| This compound-D3 | Addition of functional group | Value C | Value Z |

Data Mining and Machine Learning Applications in this compound Research

Based on the available search information, specific research detailing the application of data mining or machine learning techniques directly to the study of the chemical compound this compound was not identified. While the searches provided general information about this compound, including its chemical structure and known properties as a gastric acid antisecretory and gastrointestinal tract antispasmodic agent ncats.io, and also covered the broader concepts and applications of data mining and machine learning in various scientific fields arxiv.orgplewczynski-lab.orgspringernature.comupo.esugr.esmicrosoft.comarxiv.orgmanutech-sleight.comprinceton.edunottingham.ac.ukarxiv.orgarxiv.orgwindowsontheory.orgpeerj.comsciopen.comnih.govchemrxiv.orgnih.govmathworks.comarxiv.org, there were no specific findings linking these computational methods to this compound itself.

Therefore, detailed research findings or data tables specifically on data mining and machine learning applications in this compound research cannot be presented based on the current search results.

Advanced Analytical and Bioanalytical Methodologies for Nolinium

Spectroscopic Techniques for Nolinium Characterization

Spectroscopic methods are fundamental tools in the elucidation of chemical structure and the identification of functional groups within a molecule. For this compound, various spectroscopic techniques offer complementary insights into its molecular architecture and properties. onlineorganicchemistrytutor.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for determining the detailed structure of organic molecules. jchps.comhyphadiscovery.com By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, NMR provides information on the number and types of atoms (particularly hydrogen and carbon) and their connectivity within the this compound molecule. jchps.com

Proton NMR (¹H NMR) spectroscopy would reveal the different types of hydrogen atoms in this compound based on their chemical environment, represented by chemical shifts (δ) in parts per million (ppm). The integration of the signals would provide the relative number of protons of each type. Spin-spin splitting patterns would indicate the number of neighboring protons, providing crucial information about the connectivity of different parts of the molecule. jchps.com

Carbon-13 NMR (¹³C NMR) spectroscopy would provide information about the carbon skeleton of this compound, showing signals for each unique carbon atom. slideshare.net The chemical shifts in the ¹³C NMR spectrum are sensitive to the hybridization state and electronic environment of the carbon atoms. slideshare.net

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable for establishing through-bond correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the complete mapping of the molecular connectivity of this compound. hyphadiscovery.comslideshare.net Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about through-space correlations, aiding in the determination of the molecule's three-dimensional conformation. hyphadiscovery.com

Illustrative Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Hypothetical) |

| 7.26 | s | 5H | Aromatic protons |

| 4.51 | t | 2H | -CH₂-O- |

| 3.89 | m | 1H | >CH- |

| 2.15 | s | 3H | -CH₃ |

| 1.60-1.75 | m | 2H | -CH₂-CH₂- |

This hypothetical data table illustrates the type of information obtained from a ¹H NMR spectrum, which would be used in conjunction with other NMR data to build the structural model of this compound.

Mass Spectrometry (MS) Techniques for this compound and its Metabolites

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.orgbroadinstitute.orgplasmion.com For this compound, MS would be crucial for confirming its molecular weight and providing insights into its fragmentation pattern, which can aid in structural confirmation. wikipedia.orgleeder-analytical.com

Techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) could be employed depending on this compound's volatility and polarity. broadinstitute.org High-resolution mass spectrometry (HRMS) would provide accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. leeder-analytical.com

Tandem mass spectrometry (MS/MS) would involve the fragmentation of selected ions and the analysis of the resulting fragment ions. plasmion.com The fragmentation pattern is characteristic of the molecule's structure and can provide detailed information about the connectivity of atoms and the presence of specific functional groups. wikipedia.orgleeder-analytical.com This is particularly useful for the identification and structural elucidation of this compound's metabolites, which would likely share some structural features with the parent compound but have undergone biotransformation. hyphadiscovery.com

Illustrative Hypothetical MS Data for this compound

| Ion Type | m/z | Relative Abundance (%) | Proposed Fragment (Hypothetical) |

| Molecular Ion [M]+• | 250.1567 | 100 | This compound |

| Fragment Ion | 235.1332 | 45 | [M - CH₃]+ |

| Fragment Ion | 177.0891 | 60 | [M - C₅H₁₃]+ |

This hypothetical MS data demonstrates how the molecular ion and characteristic fragment ions would be observed and interpreted to support the proposed structure of this compound and identify potential substructures.

Infrared (IR) and Raman Spectroscopy for this compound Vibrational Analysis

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups and molecular vibrations within a molecule. mt.comtriprinceton.orgsepscience.com These techniques are complementary, as IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability. mt.comjove.com

IR spectroscopy of this compound would yield a spectrum with absorption bands corresponding to the stretching and bending vibrations of specific chemical bonds (e.g., C-H, C=O, O-H, N-H). triprinceton.orgphotothermal.com This provides a "fingerprint" that can be used for identification and confirmation of the presence of key functional groups predicted by the proposed structure. mt.com

Raman spectroscopy would provide information on other vibrational modes, particularly those involving non-polar bonds or symmetric vibrations that may be weak or absent in the IR spectrum. mt.comjove.com Analyzing the IR and Raman spectra together offers a more complete picture of this compound's vibrational characteristics and molecular structure. mt.comtriprinceton.org

Illustrative Hypothetical Key Vibrational Bands for this compound

| Technique | Wavenumber (cm⁻¹) | Intensity | Assignment (Hypothetical) |

| IR | 3350 | Strong | O-H stretch |

| IR | 1705 | Strong | C=O stretch (ketone) |

| IR | 1600, 1500 | Medium | Aromatic C=C stretch |

| Raman | 2950 | Strong | Aliphatic C-H stretch |

| Raman | 1000 | Strong | Aromatic ring breathing mode |

This table presents hypothetical data illustrating how specific functional groups within this compound would manifest as characteristic peaks in IR and Raman spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence for this compound Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is commonly used for the quantitative determination of compounds that absorb light in the UV and visible regions of the electromagnetic spectrum. wikipedia.org If this compound contains chromophores (functional groups that absorb UV-Vis light), its UV-Vis spectrum would exhibit absorption maxima at specific wavelengths. wikipedia.org The absorbance at a given wavelength is directly proportional to the concentration of this compound in a solution, according to the Beer-Lambert Law. wikipedia.orgproteus-instruments.com This allows for the development of quantitative assays for this compound in various samples. wikipedia.org

Fluorescence spectroscopy is a highly sensitive technique that can be used for quantification if this compound is fluorescent or can be derivatized with a fluorescent tag. researchgate.netdrawellanalytical.com Fluorescence occurs when a molecule absorbs light at a specific excitation wavelength and then emits light at a longer emission wavelength. drawellanalytical.com The intensity of the emitted fluorescence is proportional to the concentration of the fluorescent species. drawellanalytical.com Fluorescence spectroscopy is often more sensitive than UV-Vis absorption for quantification, particularly at low concentrations. drawellanalytical.combiocompare.com

Illustrative Hypothetical UV-Vis and Fluorescence Data for this compound

| Technique | Parameter | Value | Description (Hypothetical) |

| UV-Vis | λmax | 280 nm | Wavelength of maximum absorbance |

| UV-Vis | Molar Absorptivity (ε) | 5500 L mol⁻¹ cm⁻¹ | Measure of how strongly this compound absorbs light at λmax |

| Fluorescence | Excitation λ | 280 nm | Wavelength used to excite fluorescence |

| Fluorescence | Emission λ | 340 nm | Wavelength of maximum fluorescence emission |

This hypothetical data shows typical parameters obtained from UV-Vis and fluorescence spectroscopy, which would be used for identifying the compound's absorbance/fluorescence properties and for developing quantitative analytical methods.

X-ray Crystallography for this compound Solid-State Structure Determination

By exposing a single crystal of this compound to a beam of X-rays, a diffraction pattern is generated. wikipedia.orglongdom.org The angles and intensities of the diffracted beams are used to calculate an electron density map, from which the positions of the atoms in the crystal structure can be determined. wikipedia.orglongdom.org This technique is considered the gold standard for confirming the solid-state structure of a novel compound. rigaku.com

Illustrative Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description (Hypothetical) |

| Crystal System | Monoclinic | Describes the shape of the unit cell |

| Space Group | P2₁/c | Describes the symmetry elements within the crystal lattice |

| Unit Cell Dimensions | a = 10.5 Å, b = 12.8 Å, c = 15.2 Å, β = 98.5° | Dimensions of the repeating unit in the crystal |

| R-factor | 4.8% | Measure of the agreement between the observed and calculated diffraction data (lower is better) |

This hypothetical crystallographic data illustrates the type of information obtained, which confirms the arrangement of this compound molecules in the solid state. nih.gov

Chromatographic Separation Techniques for this compound and Related Compounds

Chromatography is a powerful separation technique used to isolate and purify a compound from a mixture, as well as to analyze the composition of complex samples. wikipedia.orgkhanacademy.orgijpsjournal.com For this compound, chromatographic methods are essential for assessing its purity, separating it from synthetic precursors, impurities, or degradation products, and for analyzing it in biological matrices containing numerous other compounds, including potential metabolites. wikipedia.orgbyjus.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of non-volatile or thermally labile compounds like many organic molecules. ijpsjournal.comwikipedia.org In HPLC, a liquid mobile phase carries the sample through a stationary phase packed in a column. wikipedia.orgkhanacademy.org Separation is achieved based on differential interactions of the analytes with the stationary and mobile phases. wikipedia.orgkhanacademy.org Various stationary phases (e.g., reversed-phase, normal-phase, ion-exchange) and mobile phase compositions can be employed to optimize the separation of this compound from other components in a mixture. ijpsjournal.com Detection is typically performed using UV-Vis detectors (if this compound has a chromophore) or mass spectrometry (HPLC-MS), which provides both separation and identification/quantification capabilities. wikipedia.org

Gas Chromatography (GC) is suitable for the separation of volatile or semi-volatile compounds. ijpsjournal.comwikipedia.org If this compound is sufficiently volatile or can be derivatized to increase its volatility, GC could be used. In GC, a gaseous mobile phase carries the sample through a stationary phase coated on the inside of a capillary column or packed in a column. wikipedia.orgkhanacademy.org Separation is based on the differential partitioning of analytes between the gas phase and the stationary phase. wikipedia.orgkhanacademy.org GC is often coupled with mass spectrometry (GC-MS), providing a powerful tool for the separation and identification of volatile components in a sample, including potential volatile metabolites of this compound. leeder-analytical.comwikipedia.orglucideon.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique often used for qualitative analysis, monitoring reaction progress, and assessing sample purity. wikipedia.orgijpsjournal.combyjus.com In TLC, the stationary phase is a thin layer of adsorbent material (e.g., silica (B1680970) gel, alumina) coated on a plate. wikipedia.orgbyjus.com The mobile phase is a solvent or mixture of solvents that moves up the plate by capillary action, separating components based on their differential affinities for the stationary and mobile phases. wikipedia.orgbyjus.com

Illustrative Hypothetical HPLC Separation Data for this compound

| Compound (Hypothetical) | Retention Time (minutes) | Peak Area | Relative Percentage |

| Impurity A | 3.5 | 15000 | 1.5% |

| This compound | 7.8 | 970000 | 97.0% |

| Impurity B | 9.1 | 10000 | 1.0% |

| Metabolite M1 | 6.2 | 5000 | 0.5% |

This hypothetical HPLC data demonstrates how chromatography is used to separate this compound from impurities and potential metabolites, allowing for the assessment of purity and relative abundance.

High-Performance Liquid Chromatography (HPLC) for this compound Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of chemical compounds that are soluble in a liquid mobile phase oxfordindices.comadvancechemjournal.com. It is particularly well-suited for analyzing compounds that are non-volatile or thermally unstable, making it a valuable tool for this compound if it possesses these characteristics oxfordindices.commoravek.com.

HPLC separates components based on their differential interactions with a stationary phase packed in a column and a liquid mobile phase that is pumped through the column under high pressure advancechemjournal.com. The components elute from the column at different times, producing a chromatogram with peaks corresponding to each separated compound moravek.com.

For this compound, HPLC is indispensable for assessing its purity. By separating this compound from any related substances, synthetic intermediates, or degradation products, the relative area of the this compound peak in the chromatogram can be used to determine its purity level advancechemjournal.comtorontech.com. Various detection methods can be coupled with HPLC, such as UV-Vis detectors, which measure the absorbance of light by the eluting compounds at specific wavelengths, enabling their identification and quantification oxfordindices.comtorontech.com. Diode array detectors (DAD) are particularly useful as they provide UV spectra across the entire peak, allowing for peak purity analysis to confirm that a peak corresponds to a single compound torontech.com.

Quantitative analysis of this compound using HPLC involves establishing a calibration curve by injecting solutions of known this compound concentrations and plotting the peak area or height against the concentration. The concentration of this compound in unknown samples can then be determined from this curve oxfordindices.comadvancechemjournal.com.

Illustrative Data Table: HPLC Purity Analysis of a this compound Sample

| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Relative Area (%) | Tentative Identification |

| 1 | 2.15 | 15.3 | 0.5 | Impurity A |

| 2 | 4.82 | 2985.7 | 98.5 | This compound |

| 3 | 5.51 | 10.2 | 0.3 | Impurity B |

| 4 | 6.98 | 21.4 | 0.7 | Degradation Product |

| Total | - | 3032.6 | 100.0 | - |

Note: This table presents illustrative data for demonstration purposes only.

HPLC applications extend to various fields, including pharmaceuticals, environmental analysis, and chemical product testing, for purity testing, identification of unknown compounds, quantification of components, and detection of impurities torontech.comphenomenex.com.

Gas Chromatography (GC) for Volatile this compound Derivatives

Gas Chromatography (GC) is a separation technique primarily used for the analysis of volatile and semi-volatile organic compounds thermofisher.comiltusa.com. If this compound or its derivatives are amenable to vaporization without decomposition, GC can be a powerful tool for their analysis.

In GC, the sample is injected into a heated column where it is vaporized and carried by an inert carrier gas (mobile phase) through a stationary phase thermofisher.com. Separation of compounds occurs based on their boiling points and interactions with the stationary phase thermofisher.com. GC is often used for the analysis of volatile organic compounds (VOCs) in various matrices, including environmental samples and food thermofisher.comiltusa.comintertek.com.

For this compound, GC could be applied to analyze volatile synthetic intermediates or potential volatile degradation products. Derivatization techniques can also be employed to convert less volatile this compound or its metabolites into volatile derivatives suitable for GC analysis chromatographyonline.com. Common detectors for GC include Flame Ionization Detectors (FID) and Electron Capture Detectors (ECD), as well as Mass Spectrometry (GC-MS) thermofisher.com.

Illustrative Data Table: GC Analysis of Volatile this compound Derivatives

| Peak No. | Retention Time (min) | Peak Area | Tentative Identification |

| 1 | 3.45 | 1250 | Volatile Derivative X |

| 2 | 5.10 | 8900 | This compound Derivative Y |

| 3 | 7.65 | 320 | Impurity C (volatile) |

Note: This table presents illustrative data for demonstration purposes only.

GC analysis is crucial for applications requiring the identification and quantification of volatile compounds, such as monitoring environmental pollutants or analyzing flavor compounds thermofisher.comiltusa.com.

Supercritical Fluid Chromatography (SFC) for this compound Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase selvita.com. SFC offers advantages over both GC and HPLC for certain applications, particularly for the separation of chiral compounds and for analyzing relatively non-polar to moderately polar molecules selvita.comresearchgate.net.

If this compound exists as enantiomers (stereoisomers that are non-superimposable mirror images), their separation is critical as different enantiomers can exhibit distinct biological activities selvita.comeuropeanpharmaceuticalreview.com. SFC, especially with chiral stationary phases, has emerged as a powerful technique for enantiomeric separation selvita.comeuropeanpharmaceuticalreview.com. Chiral stationary phases are specifically designed to interact differently with each enantiomer, leading to their separation as they pass through the column chromatographyonline.com.

SFC often provides faster separation times and uses less organic solvent compared to normal-phase HPLC, aligning with principles of green chemistry selvita.comchromatographyonline.com. This makes SFC an attractive option for the analytical and preparative separation of this compound enantiomers.

Illustrative Data Table: SFC Enantiomeric Separation of this compound

| Peak No. | Retention Time (min) | Peak Area | Enantiomer |

| 1 | 4.18 | 4980 | This compound Enantiomer 1 |

| 2 | 4.95 | 5020 | This compound Enantiomer 2 |

Note: This table presents illustrative data for demonstration purposes only, assuming a racemic mixture.

SFC is widely applied in the pharmaceutical industry for chiral separations during drug development and quality control selvita.comresearchgate.neteuropeanpharmaceuticalreview.com.

Hyphenated Techniques for this compound Profiling

Hyphenated techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopic or spectrometric methods. These techniques are essential for the comprehensive analysis of complex samples containing this compound.

LC-MS/MS and GC-MS for Complex this compound Sample Analysis

The coupling of chromatography with Mass Spectrometry (MS) provides a powerful combination for analyzing complex mixtures excedr.comjove.com. LC-MS and GC-MS are widely used hyphenated techniques that offer both separation and identification capabilities.

LC-MS/MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of LC with the mass analysis of MS excedr.comwikipedia.org. LC-MS/MS (tandem mass spectrometry) takes this a step further by employing two stages of mass spectrometry, providing more detailed structural information through fragmentation patterns jove.comcreative-proteomics.com. This makes LC-MS/MS particularly useful for analyzing complex samples and detecting compounds at low concentrations creative-proteomics.com.

For this compound, LC-MS/MS can be used to identify and quantify this compound and its metabolites or impurities in complex matrices, such as biological fluids creative-proteomics.comnih.gov. The LC component separates the various compounds in the sample, and the MS/MS component provides mass-to-charge ratio information of the parent ion and its fragments, enabling confident identification and quantification even in the presence of interfering substances excedr.comcreative-proteomics.com.

Illustrative Data Table: LC-MS/MS Analysis of this compound Metabolites in a Biological Sample

| Retention Time (min) | Precursor Ion (m/z) | Product Ions (m/z) | Tentative Identification |

| 3.55 | 350.1 | 150.0, 200.1 | This compound Metabolite A |

| 4.80 | 334.1 | 134.0, 184.1 | This compound Metabolite B |

| 6.10 | 318.1 | 118.0, 168.1 | This compound |

Note: This table presents illustrative data for demonstration purposes only.

LC-MS/MS is extensively used in drug metabolism studies, environmental monitoring, and food safety analysis wikipedia.orgcreative-proteomics.com.

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with MS detection thermofisher.comthermofisher.com. It is a standard technique for the analysis of volatile and semi-volatile organic compounds thermofisher.comthermofisher.comscioninstruments.com.

If this compound or its derivatives are volatile, GC-MS can be used for their identification and quantification in complex samples thermofisher.comintertek.com. The GC separates the volatile components, and the MS provides mass spectra that can be compared to spectral libraries for identification thermofisher.comnih.gov. GC-MS is widely applied in environmental analysis, forensic science, and chemical profiling thermofisher.comjove.comscioninstruments.comnih.govresearchgate.netresearchgate.net.

Illustrative Data Table: GC-MS Analysis of Volatile Impurities in a this compound Synthesis Batch

Note: This table presents illustrative data for demonstration purposes only.

GC-MS is a powerful tool for identifying unknown compounds and quantifying target analytes in complex matrices thermofisher.com.

NMR-Based Metabolomics for this compound Biotransformation Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed structural information about molecules frontiersin.org. NMR-based metabolomics applies NMR to the comprehensive analysis of metabolites in biological samples frontiersin.orgrsc.orgresearchgate.netmdpi.com. This approach can be used to study the metabolic fate of a compound like this compound and profile the changes it induces in the endogenous metabolome.

NMR-based metabolomics can provide insights into how this compound is transformed within a biological system, identifying metabolites and understanding the biochemical pathways involved frontiersin.orgnih.gov. While generally less sensitive than MS-based metabolomics, NMR offers advantages such as high reproducibility and less extensive sample preparation rsc.org. It can provide both qualitative and quantitative information on a wide range of metabolites simultaneously frontiersin.org.

For this compound biotransformation profiling, NMR can be used to analyze biofluids (e.g., urine, plasma) or tissue extracts from organisms exposed to this compound nih.gov. By comparing the metabolic profiles of treated and untreated samples, researchers can identify metabolites of this compound and observe changes in the concentrations of endogenous metabolites affected by this compound or its biotransformation rsc.org.

Illustrative Data Table: Key Metabolite Changes Observed in NMR-Based Metabolomics After this compound Administration

| Metabolite | Fold Change (Treated vs. Control) | p-value | Potential Relevance |

| Metabolite X | ↑ 2.5 | 0.01 | Potential this compound metabolite |

| Glucose | ↓ 1.8 | 0.05 | Altered energy metabolism |

| Amino Acid Y | ↑ 3.1 | 0.005 | Impact on protein synthesis/degradation |

Note: This table presents illustrative data for demonstration purposes only.

NMR-based metabolomics is a valuable tool in drug discovery and development for understanding the metabolic effects and fate of xenobiotics frontiersin.orgmdpi.comnih.gov.

Development of this compound-Specific Biosensors and Immunoassays

For rapid, sensitive, and specific detection of this compound, particularly in high-throughput screening or point-of-care applications, the development of this compound-specific biosensors and immunoassays is highly valuable.

Biosensors: A biosensor is an analytical device that combines a biological recognition element with a physicochemical transducer to detect a specific chemical substance wikipedia.orgresearchgate.netmonolithicpower.com. The biological component (e.g., antibody, enzyme, receptor) selectively interacts with the analyte (this compound), and this interaction is converted into a measurable signal (electrical, optical, etc.) by the transducer wikipedia.orgresearchgate.net.

Developing a biosensor for this compound would involve identifying or creating a biological element that specifically binds to or reacts with this compound. This could involve generating antibodies against this compound or utilizing enzymes that catalyze a reaction involving this compound wikipedia.orgmonolithicpower.com. The transducer would then convert the binding or reaction event into a detectable signal, allowing for the presence and concentration of this compound to be determined wikipedia.orgresearchgate.net. Electrochemical and optical transducers are commonly used in biosensors researchgate.netnih.gov.

Immunoassays: Immunoassays are analytical techniques that utilize the highly specific binding between antibodies and antigens (in this case, this compound acting as an antigen or hapten) for detection and quantification tandfonline.comimmusmol.com. For small molecules like this compound, competitive immunoassay formats are often employed harvard.edunih.gov. In a competitive immunoassay, labeled this compound competes with unlabeled this compound in the sample for a limited number of binding sites on a specific antibody nih.govdrugtargetreview.com. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of unlabeled this compound in the sample nih.gov.

Developing a this compound-specific immunoassay requires the generation of antibodies that selectively recognize this compound tandfonline.comimmusmol.com. These antibodies can be polyclonal or monoclonal. Once developed, the immunoassay can be configured in various formats, such as ELISA (Enzyme-Linked Immunosorbent Assay), which can provide high sensitivity and be adapted for high-throughput screening immusmol.comharvard.edu.

Biosensors and immunoassays offer advantages such as high sensitivity, specificity, and potential for rapid analysis, making them suitable for applications like screening large numbers of samples or developing portable detection devices for this compound monolithicpower.comtandfonline.comimmusmol.com.

Illustrative Data Table: Performance Characteristics of a Hypothetical this compound Immunoassay

| Parameter | Value |

| Assay Format | Competitive ELISA |

| Antibody Source | Rabbit Polyclonal Anti-Nolinium |

| Detection Limit | 0.5 ng/mL |

| Dynamic Range | 1 - 100 ng/mL |

| Sample Type | Plasma |

| Assay Time | 2 hours |

Note: This table presents illustrative data for demonstration purposes only.

Immunoassays are widely used for the detection of small molecules in various applications, including clinical diagnostics, food safety, and environmental monitoring tandfonline.comimmusmol.comharvard.edu.

Electrochemical Biosensors for this compound Detection

Electrochemical biosensors are analytical devices that combine a biological recognition element (such as an enzyme, antibody, or nucleic acid) with an electrochemical transducer to detect a target analyte. The biological recognition event is converted into an electrical signal (e.g., current, potential, or impedance) that is proportional to the concentration of the analyte. These biosensors offer advantages such as high sensitivity, rapid response, portability, and relatively low cost.

For the detection of this compound, an electrochemical biosensor would theoretically involve immobilizing a biorecognition element with specific affinity for this compound onto an electrode surface. Upon binding of this compound to the biorecognition element, a change in the electrical properties at the electrode interface would occur, generating a measurable signal. The nature of the biorecognition element would depend on the specific properties of this compound being targeted. For instance, if an antibody against this compound were available, it could be immobilized on the electrode to create an immunosensor. Alternatively, if this compound interacts specifically with a particular protein or nucleic acid, that molecule could serve as the recognition element.

Despite the general principles and widespread application of electrochemical biosensors for various compounds, specific research findings detailing the development, performance characteristics (e.g., sensitivity, selectivity, detection limit), and application of an electrochemical biosensor designed specifically for the detection or quantification of this compound were not identified in the consulted literature. Research on electrochemical biosensors for other analytes, sometimes utilizing materials like carbon nanotubes or nanoparticles to enhance performance, illustrates the potential of this technology, but direct application to this compound remains to be specifically documented in the examined sources.

Optical Biosensors for this compound Binding Events

Optical biosensors utilize changes in light properties (such as absorbance, fluorescence, luminescence, or refractive index) resulting from a biological recognition event to detect and quantify an analyte. These sensors often involve immobilizing a biorecognition element on a surface, and the binding of the target molecule induces a detectable optical change. Common optical biosensing techniques include surface plasmon resonance (SPR), fluorescence resonance energy transfer (FRET), and label-enhanced spectroscopy.

In the context of this compound, an optical biosensor could be designed by immobilizing a this compound-binding molecule onto an optical transducer surface. The interaction of this compound with the immobilized recognition element would then lead to a measurable change in the optical signal. For example, if a fluorescently labeled molecule binds to this compound, the change in fluorescence properties upon binding could be monitored. Alternatively, techniques like SPR could be used to detect the change in mass or refractive index at the sensor surface upon this compound binding.

While optical biosensing is a well-established field with applications in detecting various biomolecules and small molecules, specific studies describing the development or use of an optical biosensor tailored for the detection or analysis of this compound binding events were not found in the consulted literature. Some research mentions the use of quithis compound-based compounds or this compound-based dyes in optical methods, such as DNA staining or chloride sensing, but these applications involve using related compounds or this compound as a component of a sensor for other targets, rather than sensing this compound itself. General principles of optical biosensor development are widely reported, but their specific application to this compound with detailed findings is not evident in the search results.

Enzyme-Linked Immunosorbent Assays (ELISA) for this compound Quantification in Preclinical Samples

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based immunoassay technique commonly used for detecting and quantifying substances, such as peptides, proteins, antibodies, and hormones, in liquid samples. ELISA relies on the specific binding of an antibody to its target antigen and the use of an enzyme-linked detection system to produce a measurable signal, typically a color change, proportional to the amount of analyte present. Different ELISA formats exist, including direct, indirect, sandwich, and competitive ELISA.

For the quantification of this compound in preclinical samples using ELISA, a specific antibody that binds to this compound would be required. A competitive ELISA format might be suitable for a small molecule like this compound. In this setup, this compound in the sample and a labeled this compound competitor would compete for binding sites on a limited amount of anti-Nolinium antibody immobilized on a solid phase. The amount of labeled competitor bound would be inversely proportional to the concentration of this compound in the sample.

Mechanistic Investigations of Nolinium S Biological Interactions

Molecular Target Identification and Validation for Nolinium

Identifying the specific molecular targets with which this compound interacts is a key step in defining its mechanism of action. Research in this area has explored potential binding partners and utilized computational approaches to predict interactions.

Affinity Purification and Proteomics Approaches for this compound-Binding Proteins